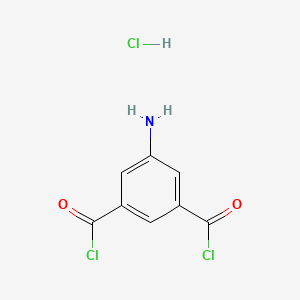
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring substituted with diethyl and dimethyl groups, as well as a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2,6-diethyl-3,5-dimethyl-4-pyrone and malononitrile. This reaction typically requires a basic catalyst, such as piperidine or pyridine, and is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Transition metal oxides, such as titanium or zinc hydrotalcites, have been explored as catalysts for this reaction, providing high selectivity and reusability .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The malononitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic solar cells.
Mechanism of Action
The mechanism of action of Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor in organic electronic materials, facilitating charge transfer processes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diethyl-3,5-dimethyl-4-pyrone: A precursor in the synthesis of the target compound.
Benzylidenemalononitrile: Another compound synthesized via Knoevenagel condensation, used in similar applications.
Uniqueness
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(2,6-diethyl-3,5-dimethylpyran-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H16N2O/c1-5-12-9(3)14(11(7-15)8-16)10(4)13(6-2)17-12/h5-6H2,1-4H3 |
InChI Key |
LMRBTJXTDRXQTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C#N)C#N)C(=C(O1)CC)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B8487999.png)





![2-(2,2-Dibromo-vinyl)benzo[b]thiophene](/img/structure/B8488048.png)







